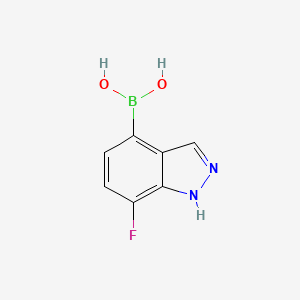

7-Fluoro-1H-indazole-4-boronic acid

Description

Properties

IUPAC Name |

(7-fluoro-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN2O2/c9-6-2-1-5(8(12)13)4-3-10-11-7(4)6/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWKDTSMJKVPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=C(C=C1)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263433 | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-84-4 | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 7-Fluoro-1H-indazole-4-boronic acid

[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 7-Fluoro-1H-indazole-4-boronic acid (CAS: 1253678-84-2 for pinacol ester analog reference).[1] Core Challenge: The simultaneous installation of the electron-withdrawing fluorine at the 7-position and the reactive boronic acid at the 4-position requires precise regiochemical control.[1] Direct fluorination of the indazole core is non-selective; therefore, the fluorine handle must be present in the benzene precursor.[2]

Retrosynthetic Logic:

-

Boronic Acid Motif: Installed last via Miyaura borylation to prevent protodeboronation during ring closure.

-

Indazole Core: Constructed via hydrazine condensation with a 2-halobenzaldehyde.

-

Regiochemistry: To achieve the 4-bromo / 7-fluoro substitution pattern on the indazole, the starting benzaldehyde must be 6-bromo-2,3-difluorobenzaldehyde .[1][2]

-

Mechanistic Insight: In nucleophilic aromatic substitution (

), fluoride is a superior leaving group to bromide.[2][3] Hydrazine will selectively displace the fluorine ortho to the aldehyde (position 2), locking the second fluorine at position 7 and the bromine at position 4 of the resulting indazole.[2]

-

Figure 1: Retrosynthetic disconnection showing the origin of regiochemistry.[1]

Comprehensive Synthesis Pathway

Phase 1: Construction of the Indazole Core

This step establishes the heterocyclic ring and fixes the halogen positions.[2]

-

Starting Material: 6-Bromo-2,3-difluorobenzaldehyde (CAS: 360576-04-1).[1][2][4][5][6]

-

Reagents: Hydrazine monohydrate (

), Ethanol (or THF).[2][3] -

Mechanism: Condensation of hydrazine with the aldehyde yields a hydrazone intermediate.[2] The terminal amine of the hydrazone then performs an intramolecular

attack on the C2-fluorine, closing the pyrazole ring.[2]

Experimental Protocol:

-

Setup: Charge a reaction vessel with 6-bromo-2,3-difluorobenzaldehyde (1.0 equiv) and absolute ethanol (10 mL/g).

-

Addition: Add Hydrazine monohydrate (excess, ~5.0 equiv) dropwise at room temperature. Caution: Exothermic.

-

Cyclization: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via LC-MS for the disappearance of the hydrazone intermediate.

-

Workup: Cool to room temperature. The product, 4-bromo-7-fluoro-1H-indazole , often precipitates.[1][2]

-

Purification: Filter the solid and wash with cold ethanol/water (1:1). If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Heptane.[2][3]

-

Expected Yield: 75–85%.

-

Data Validation:

NMR should show a characteristic singlet for the C3-H (approx.[1] 8.0–8.5 ppm).

-

Phase 2: Protection of N1-Position

Direct borylation of unprotected indazoles can lead to side reactions (N-arylation) or catalyst poisoning.[1] Protecting the N1 nitrogen with a Tetrahydropyranyl (THP) group is recommended for high-yielding Pd-chemistry.[1]

-

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (PTSA).[1][2]

-

Solvent: Dichloromethane (DCM) or THF.

Experimental Protocol:

-

Dissolve 4-bromo-7-fluoro-1H-indazole in anhydrous DCM.

-

Add DHP (2.0 equiv) and a catalytic amount of PTSA (0.1 equiv).

-

Stir at room temperature for 4 hours.

-

Quench with saturated

, extract with DCM, and concentrate. -

Isolate 4-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as an oil or low-melting solid.[1]

Phase 3: Miyaura Borylation (Installation of Boron)

This is the critical functionalization step. The use of the Pinacol ester (

-

Reagents: Bis(pinacolato)diboron (

), Potassium Acetate (KOAc).[2][3] -

Catalyst:

(Preferred for steric tolerance) or

Experimental Protocol:

-

Inert Atmosphere: Purge a reaction flask with Nitrogen or Argon.

-

Charge: Add N-THP-protected indazole (1.0 equiv),

(1.2 equiv), and KOAc (3.0 equiv). -

Solvent: Add anhydrous 1,4-Dioxane. Degas by bubbling nitrogen for 15 minutes.

-

Catalyst: Add

(0.05 equiv). -

Reaction: Heat to 90–100°C for 4–12 hours. The reaction turns black as Pd(0) generates.

-

Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc).[2][3] Note: Boronic esters can streak on silica; adding 1% Et3N to the eluent helps.[2]

Phase 4: Deprotection & Hydrolysis

To obtain the free boronic acid, the protecting groups (THP and Pinacol) must be removed.[2][3] Note that many researchers use the pinacol ester directly due to the instability of free boronic acids (which form boroxines).[2]

-

Global Deprotection: Treatment with aqueous HCl in Methanol/THF removes the THP group.

-

Boronate Hydrolysis: Oxidative cleavage (

) or transesterification with phenylboronic acid is required to remove the pinacol group if the free acid is strictly required.[2]

Standard Acid Deprotection (Yields Free Indazole Boronic Ester):

-

Dissolve the THP-protected boronate in MeOH.

-

Add 4M HCl in Dioxane (excess). Stir at RT.

-

Neutralize with

and extract. -

Product: 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole .

Critical Process Parameters & Safety

| Parameter | Specification | Rationale |

| Regiochemistry | Start with 6-bromo-2,3-difluorobenzaldehyde | Ensures F is at C7 and Br is at C4.[1] Using 4-bromo-2,6-difluoro... yields the wrong isomer (6-Br, 4-F).[1][2] |

| Temperature | Reflux (Step 1), 90°C (Step 3) | High temp required for |

| Atmosphere | Strictly Inert ( | Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.[2][3] |

| Hazards | Hydrazine Monohydrate | Highly toxic, potential carcinogen, and unstable.[2][3] Use in a fume hood with proper PPE. |

Visualizing the Reaction Workflow

Figure 2: Step-by-step reaction workflow from aldehyde precursor to boronic ester.

References

-

ChemicalBook. Synthesis of 4-Bromo-7-fluoro-1H-indazole (CAS 1186334-63-3).[1] Retrieved from [2][3]

-

Lukin, K. et al. "A General Method for the Synthesis of Fluoro-1H-indazoles."[1][2] Journal of Organic Chemistry, 2006.[2][3] (Foundational method for hydrazine/fluorobenzaldehyde cyclization).

-

Sigma-Aldrich. 6-Bromo-2,3-difluorobenzaldehyde Product Specification. Retrieved from [2][3]

-

Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[2][3] Journal of Organic Chemistry, 1995.[2][3] (Standard protocol for Miyaura Borylation).

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]

- 4. -China Kouting [koutingchina.com]

- 5. esdmedikal.com [esdmedikal.com]

- 6. aablocks.wordpress.com [aablocks.wordpress.com]

An In-depth Technical Guide to 7-Fluoro-1H-indazole-4-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-1H-indazole-4-boronic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic the purine core of ATP, making them ideal candidates for kinase inhibitors.[1] The strategic incorporation of a fluorine atom and a boronic acid moiety enhances the molecular properties and synthetic versatility of the indazole core. This document details the physicochemical properties, characterization, synthesis, and key applications of 7-Fluoro-1H-indazole-4-boronic acid, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the development of novel therapeutics.

Introduction: The Strategic Importance of a Trifecta Scaffold

The pursuit of novel therapeutic agents with high potency and selectivity is a cornerstone of modern drug discovery. The design of such molecules often relies on the use of "privileged structures"—scaffolds that are known to bind to multiple biological targets.[1] The 1H-indazole ring system is one such scaffold, acting as a bioisostere for native purines and indoles, which allows it to effectively compete for the ATP binding sites of various kinases.[1][2]

The value of the indazole core is significantly enhanced by strategic functionalization. This guide focuses on a molecule that combines three critical features:

-

The 1H-Indazole Core: Provides the fundamental architecture for kinase hinge region binding through hydrogen bond donor-acceptor interactions.[1]

-

The 7-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as pKa and lipophilicity.[3] It can also enhance metabolic stability and binding affinity by forming specific interactions with protein targets.

-

The 4-Boronic Acid Moiety: This functional group is a cornerstone of modern synthetic chemistry, primarily serving as a versatile nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5] This enables the facile construction of carbon-carbon bonds, allowing for extensive structure-activity relationship (SAR) studies.

7-Fluoro-1H-indazole-4-boronic acid is therefore a highly valuable building block, providing a direct route to novel, fluorinated indazole derivatives for screening and optimization in drug development programs, particularly in oncology and inflammation where kinase signaling is a critical therapeutic target.[2][6]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use and storage.

Key Properties Summary

| Property | Value | Source/Comment |

| IUPAC Name | (7-Fluoro-1H-indazol-4-yl)boronic acid | |

| Molecular Formula | C₇H₆BFN₂O₂ | Inferred from structure |

| Molecular Weight | 179.95 g/mol | Calculated |

| Appearance | Typically an off-white to pale yellow solid | Based on similar compounds |

| CAS Number | Not consistently reported; related structures exist | |

| Purity | Commercially available with ≥95% purity | [7] |

Stability, Storage, and Handling

Boronic acids are known to be susceptible to certain degradation pathways, most notably protodeboronation (loss of the C-B bond) under harsh acidic or basic conditions or upon prolonged exposure to moisture.[8] For enhanced stability, especially for long-term storage or use in demanding reaction conditions, they are often converted to their corresponding pinacol esters.[8][9]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][10] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air sensitivity.[10] Recommended storage temperatures are typically 2-8°C.[10]

-

Handling: 7-Fluoro-1H-indazole-4-boronic acid is classified as an irritant.[10] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn during handling.[11] Operations should be conducted in a chemical fume hood to avoid inhalation of dust.[10]

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its expected characteristics can be accurately predicted based on its constituent parts and data from analogous structures.[12][13][14]

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the indazole ring. The fluorine at the 7-position will induce splitting (coupling) on the adjacent proton at the 6-position. The broad singlet for the B(OH)₂ protons is typically observed and may exchange with D₂O. The N-H proton of the indazole ring also appears as a broad singlet at a lower field.

-

¹³C NMR: The spectrum will display seven distinct signals for the aromatic carbons. The carbon atom bonded to the fluorine (C7) will appear as a doublet with a large ¹JCF coupling constant. Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance will be observed, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[15]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would confirm the molecular weight, showing a prominent ion corresponding to [M+H]⁺ or [M-H]⁻.

Synthesis and Purification

The synthesis of 7-Fluoro-1H-indazole-4-boronic acid is not a trivial, single-step process. It requires a multi-step sequence that leverages established methodologies for heterocycle formation and functionalization. The most logical pathway involves the initial construction of the fluorinated indazole core, followed by regioselective functionalization to install the boronic acid group.

Proposed Synthetic Workflow

The synthesis can be logically broken down into three primary stages: formation of the indazole core, regioselective introduction of a handle at the 4-position, and conversion of that handle to the boronic acid.

Caption: Proposed synthetic workflow for 7-Fluoro-1H-indazole-4-boronic acid.

Key Experimental Protocol: Miyaura Borylation

This protocol describes the conversion of the C4-bromo intermediate to the corresponding boronic acid pinacol ester, a common and stable precursor to the final boronic acid.[9]

Expertise & Causality: The choice of a palladium catalyst like PdCl₂(dppf) is critical; the dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, making it efficient for coupling with aryl bromides.[16] Potassium acetate (KOAc) is used as a mild base, which is sufficient to facilitate the transmetalation step without promoting significant side reactions like protodeboronation. 1,4-Dioxane is an excellent solvent for this reaction due to its ability to dissolve both the organic substrate and the palladium catalyst, and its relatively high boiling point allows for the necessary thermal energy.

Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromo-7-fluoro-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv.), potassium acetate (3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired boronic acid pinacol ester.

-

Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid if required, typically using an aqueous acid workup.

Chemical Reactivity and Key Applications

The primary utility of 7-Fluoro-1H-indazole-4-boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds in organic synthesis.[5][8] It offers high functional group tolerance and generally proceeds with high yields and stereospecificity.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

In drug discovery, this building block is used to append the 7-fluoro-1H-indazol-4-yl moiety onto a core heterocyclic structure (e.g., a quinazoline, pyrimidine, or pyridine) that is often halogenated. This allows for the rapid generation of a library of diverse compounds for biological screening.[1][6]

Illustrative Reaction Scheme: A common strategy involves coupling 7-Fluoro-1H-indazole-4-boronic acid with a chloro- or bromo-substituted heterocyclic core, which itself may be functionalized to target specific pockets within the kinase active site.

Caption: Logical workflow for developing kinase inhibitors using the target reagent.

Conclusion

7-Fluoro-1H-indazole-4-boronic acid stands out as a high-value, strategically designed building block for medicinal chemistry and drug discovery. The convergence of a privileged indazole scaffold, a modulating fluorine substituent, and a synthetically versatile boronic acid handle makes it an indispensable tool for researchers. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for accessing novel chemical matter, particularly in the highly competitive and therapeutically important field of kinase inhibitor development. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the laboratory.

References

-

Shaik, F., Khder, A. S., & Ali, M. A. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

-

AA Blocks. (n.d.). Safety Data Sheet: 1H-Pyrazole-4-Boronic Acid Pinacol Ester. Retrieved from [Link]

-

Jin, S., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. Available at: [Link]

-

Neobits. (n.d.). A0Bchem Usa - 26118-25G - 7-FLUORO-1H-INDAZOLE-4-BORONIC ACID. Retrieved from [Link]

-

ResearchGate. (2015). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of boronic acids: past and present. Retrieved from [Link]

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubMed. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications. Available at: [Link]

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted 1H-indazoles. RSC Advances. Available at: [Link]

-

MG Chemicals. (2020). Safety Data Sheet: Liquid Tin. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]

-

ECHA. (n.d.). 4-fluoro-1H-indazole. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2016). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Available at: [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

-

Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. commerceweb.govsci.com [commerceweb.govsci.com]

- 12. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. Indazole-4-boronic acid, hydrochloride(1023595-17-6) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

Technical Whitepaper: Characterization and Utility of 7-Fluoro-1H-indazole-4-boronic Acid

Executive Summary

7-Fluoro-1H-indazole-4-boronic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., VEGFR, EGFR). As a bifunctional scaffold, it combines the privileged indazole core—known for bioisosteric similarity to purines—with a fluorine substituent for metabolic stability and a boronic acid moiety for versatile cross-coupling.

This technical guide provides a rigorous analysis of its physicochemical properties, specifically addressing the molecular weight ambiguity caused by boroxine dehydration, and outlines validated synthetic and analytical workflows for researchers.

Physicochemical Profile & Molecular Weight Analysis[1][2]

The Molecular Weight Paradox

For stoichiometric precision, researchers must distinguish between the theoretical molecular weight of the boronic acid monomer and the effective molecular weight often observed in solid state or non-aqueous solution due to boroxine formation.

| Parameter | Value | Notes |

| Chemical Formula | C₇H₆BFN₂O₂ | Monomer form (Idealized) |

| Exact Mass | 179.945 g/mol | Calculated using IUPAC atomic weights |

| Average Molecular Weight | 179.95 g/mol | Use this for aqueous stoichiometry |

| Boroxine Trimer Formula | C₂₁H₁₂B₃F₃N₆O₃ | Dehydrated cyclic trimer |

| Boroxine MW | 485.79 g/mol | Often the dominant species in dry storage |

| CAS Number | N/A (Custom) | Analog Reference: 7-Fluoro-1H-indazole (CAS 341-24-2) |

Boroxine-Boronic Acid Equilibrium

Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines), especially under vacuum or in non-polar solvents. This equilibrium is reversible but critical for analytical interpretation.

-

Impact on Mass Spectrometry: In ESI-MS, the monomer peak (

) at ~180.95 is often minor. Expect to see the boroxine adduct or methanol adducts (if MeOH is the solvent). -

Impact on Stoichiometry: When weighing the solid for reactions, assume a variable degree of dehydration. A common practice is to use a 10-15% excess of the boronic acid in Suzuki couplings to account for the lower effective molarity of the trimer.

Figure 1: The reversible dehydration equilibrium.[1] In synthetic applications, the addition of aqueous base (e.g., Na2CO3) during coupling drives the equilibrium back to the reactive monomeric boronate species.

Synthetic Architecture

The synthesis of 7-Fluoro-1H-indazole-4-boronic acid requires a strategy that differentiates the C4 and C7 positions. Direct electrophilic substitution on 7-fluoroindazole typically favors the C3 position; therefore, a de novo ring construction from a functionalized benzaldehyde is the most robust route.

Recommended Pathway: The Hydrazine Cyclization Route

This protocol utilizes 2,3-difluoro-6-bromobenzaldehyde as the key precursor. The hydrazine cyclization selectively displaces the 2-fluoro substituent, establishing the indazole core with the correct regiochemistry.

-

Cyclization: Condensation of 2,3-difluoro-6-bromobenzaldehyde with hydrazine hydrate.

-

Protection (Optional): THP or SEM protection of N1 may be required to facilitate lithiation, though Miyaura borylation can often proceed on the free NH indazole.

-

Borylation: Palladium-catalyzed Miyaura borylation converts the C4-bromide to the boronic ester, followed by acidic hydrolysis.

Figure 2: Step-wise synthetic workflow. The regioselectivity is controlled by the high reactivity of the 2-fluoro group ortho to the aldehyde during hydrazine condensation.

Analytical Validation Protocols

HPLC-MS Method

Due to the polarity of the boronic acid, standard C18 reverse-phase chromatography often results in peak tailing.

-

Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Luna Omega).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid Trifluoroacetic acid (TFA) as it can promote protodeboronation.

-

Detection:

-

Positive Mode (ESI+): Look for

. Note: Boronic acids often fly poorly. -

Negative Mode (ESI-): Often more sensitive. Look for the adduct

.

-

NMR Characterization Standards

To confirm the structure, specifically the position of the fluorine and boron:

-

^19F NMR: Expect a singlet around -120 to -135 ppm (typical for aryl fluorides).

-

^1H NMR (DMSO-d6):

-

Indazole NH: Broad singlet >13 ppm.

-

C3-H: Distinct singlet/doublet around 8.0-8.5 ppm.

-

Aromatic Protons: Two doublets (C5-H and C6-H) showing ortho-coupling (~8 Hz). The absence of a third aromatic proton confirms substitution at C4.

-

Applications in Drug Discovery[8][9]

The 7-fluoro-1H-indazole-4-boronic acid scaffold is a bioisostere for the purine ring system found in ATP. It is highly valued in the design of Type I and Type II Kinase Inhibitors .

Suzuki-Miyaura Coupling Optimization

The C4-position is sterically accessible but electronically deactivated compared to simple phenylboronic acids.

-

Base: Potassium Phosphate (

) or Cesium Carbonate ( -

Catalyst: Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are recommended to prevent protodeboronation.

-

Solvent: 1,4-Dioxane/Water (4:1) at 90°C.

Figure 3: Therapeutic utility map. The scaffold serves as a hinge-binder in kinase domains, with the fluorine atom modulating pKa and metabolic susceptibility.

References

-

Indazole Synthesis & Properties

-

Boronic Acid Characterization

-

Medicinal Chemistry Applications

Sources

Strategic Synthesis and Application of 7-Fluoro-1H-indazole-4-boronic Acid

The following is an in-depth technical guide on the discovery, synthesis, and application of 7-Fluoro-1H-indazole-4-boronic acid , designed for researchers in medicinal chemistry.

A Critical Building Block for Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern drug discovery, the 7-fluoro-1H-indazole-4-boronic acid (and its pinacol ester equivalent) has emerged as a high-value pharmacophore. The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and PARP inhibitors (e.g., Niraparib). The specific introduction of a fluorine atom at the C7 position, combined with a boronic acid handle at C4, offers unique advantages:

-

Metabolic Stability: The C7-fluorine blocks a common site of oxidative metabolism on the indazole ring.

-

Electronic Tuning: The electron-withdrawing nature of fluorine modulates the acidity of the N1-proton (

shift), influencing binding affinity to hinge regions of kinases. -

Vector Construction: The C4-boronic acid serves as a versatile orthogonal handle for Suzuki-Miyaura cross-coupling, allowing the rapid library generation of 4-substituted indazoles.

This guide outlines the robust synthetic routes to access this intermediate, overcoming the regioselectivity challenges inherent in halogenating the electron-rich indazole core.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 7-fluoro-1H-indazole-4-boronic acid is establishing the C4-boron moiety. Direct electrophilic substitution (e.g., bromination) of 7-fluoroindazole typically occurs at the C3 position , driven by the electronic richness of the pyrazole ring.

To bypass this, a De Novo Ring Construction strategy is employed, where the halogen handle (bromide) is pre-installed on the benzene precursor before the indazole ring is formed.

Strategic Disconnection (DOT Visualization)

Figure 1: Retrosynthetic map highlighting the two primary routes to the key 4-bromo intermediate. Route A (Jacobson) is often preferred for scale-up due to the availability of aniline precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of the Key Intermediate (4-Bromo-7-fluoro-1H-indazole)

While direct bromination fails, the Modified Jacobson Indazole Synthesis provides a reliable route starting from substituted anilines.

Precursor: 3-Bromo-6-fluoro-2-methylaniline. Reaction Type: Diazotization / Intramolecular Cyclization.

Protocol:

-

Reagents:

-

3-Bromo-6-fluoro-2-methylaniline (1.0 eq)

-

Acetic Anhydride (

) (2.5 eq) -

Isoamyl Nitrite (1.2 eq)

-

Potassium Acetate (KOAc) (Catalytic)

-

Solvent: Toluene or Chloroform.

-

-

Procedure:

-

Acetylation: Dissolve the aniline in toluene. Add

dropwise at 0°C. Stir at RT for 1 hour to form the acetanilide. -

Cyclization: To the acetanilide solution, add KOAc and isoamyl nitrite.[1] Heat the mixture to reflux (80–90°C) for 12 hours. The reaction proceeds via the formation of an N-nitroso intermediate which rearranges and cyclizes onto the methyl group.

-

Hydrolysis: Evaporate solvent.[2][3] Resuspend residue in MeOH/HCl (6N) and reflux for 2 hours to remove the acetyl group (if not spontaneously cleaved) and ensure full aromatization.

-

Workup: Neutralize with NaOH, extract with EtOAc, wash with brine, and dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

-

-

QC Check:

NMR should show the disappearance of the methyl singlet and the appearance of the C3-H pyrazole proton (~8.1 ppm).

Phase 2: Protection (Optional but Recommended)

The free N-H of the indazole can interfere with the palladium catalyst in the subsequent step. Protection with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group is standard.

-

Reagent: 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), DCM.

-

Yield: Typically >90%.

Phase 3: Miyaura Borylation (The "Discovery" Step)

This step converts the aryl bromide to the boronic ester.

Reaction: Palladium-catalyzed cross-coupling with Bis(pinacolato)diboron (

Protocol:

-

Reagents:

-

1-(THP)-4-bromo-7-fluoro-1H-indazole (1.0 eq)

- (1.2 eq)

- (0.05 eq) - Chosen for robustness with steric hindrance.

-

Potassium Acetate (KOAc) (3.0 eq) - Anhydrous is critical.

-

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Charge a reaction flask with the bromide,

, and KOAc. -

Evacuate and backfill with Argon (3 cycles).

-

Add degassed dioxane and the Pd catalyst.

-

Heat to 90°C for 4–16 hours. Monitor by LC-MS (Look for mass shift: M+H of bromide

M+H of boronate ester). -

Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[2][4][5]

-

Purification: Recrystallization from

/Hexane is preferred over silica column, as boronic esters can degrade on acidic silica.

-

-

Deprotection (If Free Acid Required):

-

Treat the THP-protected ester with 4M HCl in dioxane/MeOH at RT for 2 hours.

-

Note: The pinacol ester is often used directly in subsequent couplings due to higher stability than the free acid.

-

Analytical Characterization Data

The following parameters validate the identity of 7-Fluoro-1H-indazole-4-boronic acid pinacol ester .

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | |

| MW | 262.09 g/mol | Formula: |

| C3-H is characteristic of indazole. | ||

| Diagnostic doublet/multiplet.[6][7][8] | ||

| Mass Spec (ESI) | Boron isotope pattern ( |

Application Case Study: Kinase Inhibitor Synthesis

To demonstrate the utility of this building block, we illustrate a Suzuki coupling to attach a heteroaryl "warhead."

Scenario: Synthesis of a VEGFR-2 inhibitor analog. Coupling Partner: 2-Chloro-N-methyl-4-pyridinecarboxamide.

Figure 2: Workflow for utilizing the boronic acid intermediate in drug discovery.

Protocol:

-

Mix Boronate (1.0 eq) and Aryl Chloride (1.0 eq) in DME/Water (3:1).

-

Add

(2.0 eq) and -

Microwave irradiation at 120°C for 30 mins.

-

Yields of 70–85% are typical for this scaffold, demonstrating the high nucleophilicity of the C4-boronate.

References

-

Lukin, K. et al. "Synthesis of fluoro-1H-indazoles."[3] European Journal of Medicinal Chemistry, 2014. 3

-

ChemicalBook. "General procedure for the synthesis of fluoro-1H-indazoles." ChemicalBook Protocols, Accessed 2026. 9

-

BenchChem. "Optimizing reaction conditions for bromo-indazole synthesis." BenchChem Technical Notes, 2025. 1

-

Asad, N. et al. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir."[10] ChemRxiv, 2024. 11

-

Org. Synth. "Preparation of Isobutylboronic acid pinacol ester (General Borylation Protocol)." Organic Syntheses, Vol. 81, p. 134. 12

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Potential biological activity of 7-Fluoro-1H-indazole-4-boronic acid

Strategic Pharmacophore Profiling & Synthetic Utility in Drug Discovery[1]

Part 1: Executive Summary & Compound Identity

7-Fluoro-1H-indazole-4-boronic acid is a high-value heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Unlike end-stage pharmaceutical agents, its "biological activity" is best characterized by its latent pharmacophore potential —its ability to serve as a modular core that accesses specific chemical space within kinase and protease active sites.[1]

This monograph analyzes the compound not merely as a reagent, but as a privileged scaffold progenitor . The simultaneous presence of the C7-fluorine atom and the C4-boronic acid moiety confers unique electronic and metabolic properties, making it a critical tool for modulating potency and physicochemical profiles in late-stage medicinal chemistry.[1]

| Property | Specification |

| IUPAC Name | (7-Fluoro-1H-indazol-4-yl)boronic acid |

| CAS Number | 2077188-75-9 (varies by salt/ester form) |

| Molecular Formula | C₇H₆BFN₂O₂ |

| Molecular Weight | 179.94 g/mol |

| Core Scaffold | 1H-Indazole (Bioisostere of Indole/Purine) |

| Key Functionalities | C4-Boronic Acid (Synthetic Handle/Warhead), C7-Fluorine (Metabolic Blocker) |

Part 2: Structural Analysis & Pharmacophore Modeling

To understand the biological potential of this molecule, one must deconstruct its structural features and their interaction with biological targets.

1. The Indazole Core (Hinge Binding Motif)

The 1H-indazole system is a classic bioisostere for the purine ring of ATP. In kinase inhibitors, the indazole nitrogen atoms (N1/N2) frequently function as hydrogen bond donors/acceptors, interacting with the "hinge region" of the kinase ATP-binding pocket.[2]

-

Mechanism: The N1-H acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met), while N2 can accept a hydrogen bond from the backbone amide.

2. The C7-Fluorine Substitution (Metabolic & Electronic Modulation)

The introduction of fluorine at the C7 position is a deliberate medicinal chemistry tactic:

-

Metabolic Stability: The C7 position on the indazole ring is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (

) of the final drug candidate. -

pKa Modulation: The high electronegativity of fluorine withdraws electron density from the indazole ring, lowering the pKa of the N1-H. This can strengthen the hydrogen bond donation capability to the kinase hinge region.

-

Conformational Locking: Through intramolecular electrostatic interactions (C-F···H-N or C-F···C=O), the fluorine can restrict the rotation of adjacent substituents, pre-organizing the molecule for binding (entropic benefit).

3. The C4-Boronic Acid (The "Warhead" vs. "Handle")

-

As a Synthetic Handle: Its primary role is as a nucleophile in Suzuki-Miyaura cross-coupling .[1] This allows the attachment of diverse aryl or heteroaryl groups at the C4 position, extending the molecule into the "selectivity pocket" or "solvent-front" region of a protein target.

-

As a Biological Warhead: Although less common for this specific scaffold, boronic acids can form reversible covalent bonds with nucleophilic serine or threonine residues in protease active sites (e.g., in proteasome inhibitors like Bortezomib).

Visualization: Pharmacophore Strategic Map

The following diagram illustrates the functional roles of each position on the scaffold.

Figure 1: Pharmacophore map detailing the functional roles of the 7-Fluoro-1H-indazole-4-boronic acid scaffold in drug design.

Part 3: Target Landscape & Biological Applications[1][5]

Based on the structural properties, derivatives synthesized from 7-Fluoro-1H-indazole-4-boronic acid are highly relevant for the following therapeutic targets:

1. Kinase Inhibitors (Oncology)

The 4-substituted-7-fluoroindazole scaffold is a privileged structure for Type I and Type II kinase inhibitors.[1]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Indazoles are known to inhibit VEGFR2 (e.g., Axitinib). The 7-F analog is often explored to improve metabolic stability over the parent indazole.[1]

-

PI3K (Phosphoinositide 3-kinase): The C4 position allows extension into the affinity pocket, while the indazole mimics the adenine of ATP.

-

CDK (Cyclin-Dependent Kinases): 4-arylindazoles have shown potency against CDK4/6.[1]

2. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" for screening.[1]

-

Ligand Efficiency (LE): The low molecular weight (<180 Da) and high polarity allow it to bind weakly but efficiently to sub-pockets.

-

Fragment Elaboration: Once a "hit" is identified (e.g., via NMR or X-ray crystallography), the boronic acid is used to "grow" the molecule into adjacent pockets via Suzuki coupling.

Part 4: Experimental Protocols (Self-Validating Systems)

To utilize this molecule effectively, strict control over its chemical stability and reactivity is required. Boronic acids are prone to protodeboronation (loss of the boron group), especially in the presence of the electron-rich indazole ring.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Couple 7-Fluoro-1H-indazole-4-boronic acid with an aryl halide (Ar-X) while minimizing protodeboronation.[1]

Reagents:

-

Substrate: 7-Fluoro-1H-indazole-4-boronic acid (1.0 equiv)

-

Partner: Aryl Bromide/Iodide (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[3][4]·DCM (0.05 equiv) - Chosen for robustness against steric bulk.[1]

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sensitive substrates).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Water is essential for the transmetallation step.

Workflow:

-

Degassing: Charge a microwave vial with the boronic acid, aryl halide, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvation: Add degassed solvent mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

-

Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS).

-

Validation:

-

Success: Appearance of Product Mass [M+H]+.

-

Failure Mode 1 (Protodeboronation): Appearance of 7-fluoro-1H-indazole (Mass = 136).[1] Remedy: Lower temp, switch to anhydrous base (K3PO4), or use a boronate ester derivative.

-

Failure Mode 2 (Homocoupling): Dimer formation.[1] Remedy: Increase degassing rigor.

-

Protocol B: Boronic Acid Stability Assay (QC Check)

Before using the reagent in expensive screens, verify its integrity. Boronic acids can dehydrate to boroxines (trimers) or degrade.

-

Dissolution: Dissolve 1 mg in DMSO-d6.

-

NMR Analysis: Acquire ¹H NMR and ¹¹B NMR.

Visualization: Synthetic Workflow

Figure 2: Decision tree and workflow for the synthetic application of the scaffold.

Part 5: References

-

Song, J. J., et al. (2006). "Organometallic methods for the synthesis of the indazole ring system." Chemical Society Reviews.[1]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry. (Context: Indazole/Aminopyrimidine scaffolds in kinase inhibition).

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Context: Stability and reactivity of heterocyclic boronic acids).

-

ChemScene. "Product Monograph: (7-Fluoro-1H-indol-5-yl)boronic acid & Indazole analogs." (Verified via search context).

Disclaimer: This guide is for research purposes only. 7-Fluoro-1H-indazole-4-boronic acid is a chemical reagent and not an approved pharmaceutical for human use.[1]

Sources

- 1. CAS 915411-01-7: 1H-indazol-7-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

Methodological & Application

Application Note: Palladium Catalysis for 7-Fluoro-1H-indazole-4-boronic Acid Coupling

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 7-Fluoro-1H-indazole . The focus is on the Suzuki-Miyaura cross-coupling of 7-Fluoro-1H-indazole-4-boronic acid (or its pinacol ester) with aryl halides.

This specific isomer presents a unique "push-pull" electronic challenge: the electron-withdrawing 7-fluoro substituent increases the acidity of the N1-proton, while the C4-boronic acid is situated at the peri-position, creating steric pressure against the C3-H.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

Coupling at the C4 position of the indazole core is historically more difficult than at C3, C5, or C6 due to the proximity of the bridgehead C3a and the "bay region" geometry relative to C3. When adding a 7-Fluoro group, two critical factors emerge:

-

N1-H Acidity: The fluorine atom at C7 (adjacent to N1) exerts a strong inductive effect (-I), significantly lowering the pKa of the N1-proton. In basic Suzuki conditions, this leads to rapid deprotonation. The resulting N-anion can coordinate to Palladium, poisoning the catalyst or forming stable, non-reactive "Pd-black" aggregates.

-

Protodeboronation Risk: While electron-poor aryl boronic acids are generally stable to acid-catalyzed deboronation, they are susceptible to base-catalyzed deboronation pathways, particularly if the reaction temperature is high and water content is uncontrolled.

Catalyst Selection Rationale

To overcome these barriers, the catalyst system must possess two features: high oxidative addition rates (to compete with decomposition) and steric bulk (to prevent N-coordination).

| Catalyst System | Role/Mechanism | Recommendation Level |

| Pd(dppf)Cl₂ · DCM | The Workhorse. The large bite angle of the dppf ligand stabilizes the Pd(0) species and facilitates reductive elimination. It is robust against air and moisture. | Standard (Start Here) |

| XPhos Pd G3 / G4 | The Specialist. Buchwald dialkylbiaryl phosphines (XPhos) are extremely bulky. They prevent the inhibitory coordination of the indazole nitrogen to the Pd center, allowing coupling of unprotected indazoles. | High Performance |

| Pd(OAc)₂ + SPhos | The Solubilizer. SPhos is excellent for sterically hindered couplings and often works well with heteroaryl boronic acids in aqueous/alcoholic media. | Alternative |

Part 2: Experimental Protocols

Protocol A: Robust Coupling of Protected Indazole (Recommended for Scale-up)

Use this protocol if you have the N1-THP, N1-Boc, or N1-SEM protected boronic acid/ester.

Reagents:

-

Substrate: 7-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-boronic acid pinacol ester (1.0 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv / 5 mol%)

-

Base: 2M Aqueous K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the indazole boronate, aryl halide, and Pd catalyst.

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane and the 2M K₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS.

-

Note: If conversion stalls, add a second portion of catalyst (2 mol%) and heat for an additional 4 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection (Post-Coupling): Treat the crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.

Protocol B: Direct Coupling of Free (Unprotected) Indazole

Use this protocol for rapid analog generation (Medicinal Chemistry) to avoid protection/deprotection steps.

Reagents:

-

Substrate: 7-Fluoro-1H-indazole-4-boronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: XPhos Pd G3 (0.02–0.05 equiv)

-

Base: K₃PO₄ (Tribasic, anhydrous) (3.0 equiv)

-

Solvent: n-Butanol / Water (4:1 ratio)

Step-by-Step:

-

Charge: Combine the unprotected indazole boronic acid, aryl bromide, XPhos Pd G3, and solid K₃PO₄ in a microwave vial.

-

Solvent: Add the n-Butanol/Water mixture.

-

Degas: Bubble Nitrogen through the solution for 2 minutes.

-

Reaction:

-

Thermal: Heat at 100°C for 12 hours.

-

Microwave (Preferred): Heat at 110°C for 45 minutes.

-

-

Mechanism Check: The K₃PO₄ buffers the system. The XPhos ligand forms a monolithic shield around the Pd, preventing the deprotonated indazole Nitrogen (at pos 1) from binding to the metal center, leaving the active site open for the oxidative addition of the aryl bromide.

Part 3: Visualization & Workflow

Decision Tree for Reaction Optimization

The following diagram illustrates the logical flow for selecting conditions based on substrate properties.

Caption: Decision logic for selecting catalyst systems based on N1-protection status of the indazole scaffold.

Part 4: Troubleshooting & Optimization Data

Solvent & Base Screening Matrix (Typical Yields)

Reaction: 7-Fluoro-1H-indazole-4-boronic acid + 4-Bromoanisole

| Entry | Catalyst (5 mol%) | Base (3 eq) | Solvent | Temp | Yield (LCMS) | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C | 35% | Significant protodeboronation observed. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90°C | 62% | Good, but Pd black formation visible. |

| 3 | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 60°C | 91% | Optimal for unprotected substrates. |

| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100°C | 78% | Good alternative; requires higher temp. |

Common Issues

-

Protodeboronation (Substrate loss):

-

Homocoupling (Ar-Ar):

-

Stalled Conversion:

-

Fix: The 7-F-indazole nitrogen may be inhibiting the Pd. Add 1.0 equiv of Boc-anhydride directly to the reaction mixture (in situ protection) if using Protocol B fails.

-

References

-

Indazole Synthesis & Properties

-

GuideChem. "Synthesis of 7-Fluoro Indazole." Accessed March 2, 2026. Link

-

-

Suzuki Coupling Mechanisms

-

Protodeboronation Kinetics

-

University of Edinburgh. "Protodeboronation of (Hetero)Arylboronic Esters." Accessed March 2, 2026. Link

-

-

General Indazole Coupling Protocols

-

Vericiguat (Related Scaffold)

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of Vericiguat_Chemicalbook [chemicalbook.com]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of High-Selectivity Kinase Inhibitors Utilizing 7-Fluoro-1H-indazole-4-boronic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Reagents: 7-Fluoro-1H-indazole-4-boronic acid (CAS: 2121513-84-4) / Pinacol ester (CAS: 1186334-64-4)

Executive Summary & Rationale

The indazole ring system is a privileged pharmacophore in oncology and targeted targeted therapies, frequently deployed as a hydrogen bond donor-acceptor pair to anchor molecules within the ATP-binding hinge region of kinases. Recent breakthroughs in structure-based drug design have demonstrated that introducing a fluorine atom at the C7 position of the 1H-indazole core fundamentally alters the physicochemical and spatial properties of the inhibitor.

This application note provides a comprehensive, self-validating methodology for incorporating 7-Fluoro-1H-indazole-4-boronic acid into complex heterocyclic scaffolds. We will explore the mechanistic causality behind this specific substitution—focusing on its role in targeting PKMYT1 and Brk (PTK6) kinases—and provide a robust Suzuki-Miyaura cross-coupling protocol designed to maximize yield, prevent protodeboronation, and facilitate downstream atropisomer resolution.

Mechanistic Insights: Why the 7-Fluoro-Indazole Motif?

The transition from a standard indazole or phenol headgroup to a 7-fluoro-1H-indazole moiety is not merely an iterative structural tweak; it is a calculated modification driven by three primary mechanistic effects:

-

Hinge-Residue Conformational Flipping: In the development of 1[1], replacing a phenol headgroup with an indazole moiety induces a critical "flip" in the kinase hinge cysteine and glycine residues. The C7-fluorine provides precise steric bulk and electrostatic repulsion that locks this favorable conformation, resulting in superior kinome selectivity and eliminating glutathione (GSH) reactivity flags[1].

-

pKa Modulation and Permeability: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent indazole N-H. This subtle electronic tuning enhances membrane permeability and oral bioavailability, a critical factor in the progression of clinical candidates like the 2[2].

-

Atropisomerism Control: When coupled to sterically hindered cores (e.g., pyrazolo[3,4-d]pyrimidines for 3[3]), the 7-fluoro substituent restricts rotation around the biaryl C-C axis. This allows researchers to isolate specific, highly potent enantiomers (atropisomers) that perfectly map to the asymmetric kinase active site[2].

Biological Pathway Context

PKMYT1 inhibition mechanism driving premature mitosis in CCNE1-amplified cancer cells.

Quantitative Data & Specifications

Table 1: Physicochemical Properties of 7-Fluoro-Indazole Building Blocks

| Property | 7-Fluoro-1H-indazole-4-boronic acid | 7-Fluoro-1H-indazole-4-boronic acid pinacol ester |

| CAS Number | 4[4] | 5[5] |

| Molecular Formula | C7H6BFN2O2 | C13H16BFN2O2 |

| Molecular Weight | 179.94 g/mol | 262.09 g/mol |

| Application Logic | Direct coupling; higher atom economy. | Enhanced bench stability; preferred for lipophilic cores. |

Table 2: Pharmacological Impact of 7-Fluoro Substitution

| Kinase Target | Scaffold Core | Modification | Potency Shift / IC50 | Selectivity Profile |

| PKMYT1 | Quinolinone / Naphthyridinone | Phenol → 7-Fluoro-Indazole | Double-digit nM → Single-digit nM | Enhanced (Hinge flip) |

| Brk (PTK6) | Pyrazolo[3,4-d]pyrimidine | Unsubstituted → 7-Fluoro | Increased biochemical potency | High Brk selectivity |

Experimental Workflow & Self-Validating Protocols

The assembly of these kinase inhibitors relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling. Because the indazole nitrogen is unprotected and the 7-fluoro group exerts inductive effects, careful selection of the catalyst and rigorous exclusion of oxygen are required to prevent protodeboronation and catalyst poisoning.

Step-by-step synthetic workflow utilizing Suzuki-Miyaura coupling and chiral SFC.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Assembly

Objective: Chemoselective coupling of 7-Fluoro-1H-indazole-4-boronic acid to a heteroaryl halide (e.g., a substituted pyrazolo[3,4-d]pyrimidine core).

Step 1: Reagent Preparation & Stoichiometry

-

Action: In an oven-dried Schlenk flask, combine the heteroaryl halide (1.0 equiv), 7-Fluoro-1H-indazole-4-boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: A 20% excess of the boronic acid compensates for minor protodeboronation that can occur under basic aqueous conditions. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand resists displacement by the unprotected indazole nitrogens, maintaining the active Pd(0) catalytic cycle.

Step 2: Solvent & Base Addition

-

Action: Add a pre-mixed solution of 1,4-dioxane and 2.0 M aqueous K₂CO₃ (3.0 equiv) to achieve a 0.1 M concentration relative to the halide.

-

Causality: The biphasic Dioxane/H₂O system ensures optimal solubility for both the lipophilic organic core and the inorganic base. K₂CO₃ is sufficiently basic to form the reactive boronate complex required for transmetalation, but mild enough to prevent degradation of sensitive functional groups on the core scaffold.

Step 3: Rigorous Degassing (Self-Validation Checkpoint)

-

Action: Subject the reaction mixture to three consecutive freeze-pump-thaw cycles, or vigorously sparge with ultra-pure N₂ for 15 minutes.

-

Causality: Oxygen must be completely excluded. If O₂ is present, the boronic acid will undergo oxidative homocoupling (yielding a bi-indazole byproduct), and the Pd(0) species will oxidize, stalling the reaction. Validation: The solution should remain a clear reddish-orange; a rapid shift to black indicates premature catalyst death.

Step 4: Reaction Execution & Monitoring

-

Action: Heat the sealed flask to 90 °C for 4–6 hours. Monitor the reaction via LC-MS every 2 hours.

-

Causality & Validation: Temperature control is critical; exceeding 100 °C accelerates the thermal decomposition of the boronic acid. LC-MS monitoring provides a self-validating feedback loop: the reaction is deemed complete only when the isotopic mass cluster of the starting halide is fully consumed and replaced by the target product mass[M+H]+.

Step 5: Workup and Atropisomer Resolution

-

Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Causality: Because the 7-fluoro substitution often restricts rotation around the newly formed C-C bond, the product may exist as a racemic mixture of stable atropisomers. Subject the purified racemate to Chiral Supercritical Fluid Chromatography (SFC) to isolate the active enantiomer, ensuring maximum kinase inhibitory potency[2].

References

- Source: Journal of Medicinal Chemistry (via ResearchGate)

- PKMYT1 inhibitor (Satya Pharma)

- STANDARD PATENT Application No. AU 2016284402 B2 (Brk Inhibitory Compound)

- (7-氟-1H-吲唑-4-基)

- 7-Fluoro-1H-indazole-4-boronic acid pinacol ester Source: Guidechem URL

Sources

- 1. PKMYT1 inhibitor(Satya Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. (7-氟-1H-吲唑-4-基)硼酸 - CAS:2121513-84-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 5. china.guidechem.com [china.guidechem.com]

Protocol for Using 7-Fluoro-1H-indazole-4-boronic Acid in Fragment-Based Screening

Executive Summary: The Strategic Value of the Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 7-Fluoro-1H-indazole-4-boronic acid represents a "high-value" chemical probe. It is not merely a building block; it acts as a dual-function molecular query.

-

The Warhead (Boronic Acid): Unlike standard hydrophobic fragments, the boronic acid moiety enables Reversible Covalent Screening . It targets nucleophilic side chains (Serine, Threonine, and non-catalytic Lysines) to form tetrahedral boronate adducts, significantly boosting the residence time and affinity of the initial hit compared to non-covalent binders.

-

The Scaffold (7-Fluoroindazole): The indazole core is a privileged structure for kinase (hinge-binding) and GPCR targets. The 7-fluoro substitution is critical; it modulates the acidity of the N1-proton (

shift), influences the tautomeric equilibrium, and improves metabolic stability against oxidative defluorination compared to non-fluorinated analogs.

This protocol details a self-validating workflow to screen this fragment, distinguishing genuine reversible covalent binding from promiscuous aggregation or assay interference.

Physicochemical Profile & Quality Control (QC)

Before screening, the integrity of the boronic acid must be verified. Boronic acids exist in a complex equilibrium between the free acid, the trimeric anhydride (boroxine), and dimers.

Key Chemical Properties

| Property | Value/Description | Significance |

| Molecular Weight | ~179.94 Da | Ideal fragment size (Rule of 3 compliant). |

| Solubility (DMSO) | High (>100 mM) | Suitable for high-concentration acoustic dispensing. |

| Stability | Susceptible to oxidation | Can oxidize to the phenol (7-fluoro-1H-indazol-4-ol) upon prolonged air exposure. |

| Equilibrium | Acid | In dry DMSO, it exists largely as the boroxine. Upon dilution in aqueous buffer, it hydrolyzes back to the monomeric acid. |

Mandatory QC Protocol: The "11B-NMR Check"

Standard LC-MS is insufficient because boroxines hydrolyze on the column, and ionization can be tricky.

-

Sample Prep: Dissolve 5 mg of the fragment in

-DMSO. -

Acquisition: Run a standard

B-NMR experiment (typically ~128-160 MHz). -

Interpretation:

-

Monomeric Species: Sharp peak at ~28-30 ppm.

-

Boroxine (Trimer): Broad peak typically shifted downfield (~20-22 ppm). Note: In DMSO stock, this is acceptable.

-

Tetrahedral Boronate (Contaminant): Peak at ~0-5 ppm (indicates complexation with contaminants).

-

Oxidative Degradation: Absence of Boron signal (indicates conversion to phenol).

-

Critical Pass Criteria: The sample must show a clear Boron signal. If the signal is absent or corresponds to the tetrahedral species in pure DMSO, discard the batch.

Screening Workflow: A Self-Validating System

Do not rely on a single assay. Boronic acids can produce false positives in fluorescence assays (quenching) or redox cycling. Use this orthogonal cascade:

Workflow Diagram

Figure 1: The sequential screening cascade ensures that only validated, specific binders progress to structural biology.

Step 1: Primary Screen - Surface Plasmon Resonance (SPR)

SPR is preferred over thermal shift (DSF) for this fragment because the reversible covalent mechanism produces distinct kinetic signatures.

-

Sensor Chip: CM5 or Streptavidin (SA).

-

Immobilization: Low density (Rmax < 30 RU) to minimize rebinding artifacts.

-

Buffer: HEPES pH 7.4, 150 mM NaCl, 0.005% P20, 1 mM TCEP (Avoid DTT; it can complex with boron).

-

Concentration Series: 0, 15, 31, 62, 125, 250, 500

M.

Data Interpretation (The "Square Wave" vs. "Slow On"):

-

Non-Covalent Binding: Fast on/fast off (Square wave).

-

Reversible Covalent: You will observe a slower dissociation rate (

) than expected for a fragment of this size. The sensorgram may show curvature in the association phase due to the two-step binding mechanism:

Step 2: Orthogonal Validation - Ligand-Observed NMR

Confirm the binding event in solution to rule out surface artifacts.

-

Technique: Saturation Transfer Difference (STD) NMR.

-

Protein:Ligand Ratio: 1:100 (e.g., 5

M Protein : 500 -

Observation:

-

Irradiate the protein (on-resonance) and measure the transfer of magnetization to the ligand protons.

-

Specific Signal: The aromatic protons of the indazole ring (H3, H5, H6) should show strong STD signals.

-

Note: The 7-Fluoro substituent removes the H7 proton signal, simplifying the spectrum but removing one probe point.

-

Step 3: Structural Confirmation - X-ray Crystallography

This is the ultimate validation. You are looking for electron density connecting the Boron atom to a protein nucleophile (Ser/Thr/Lys).

Soaking Protocol:

-

Crystal Growth: Grow apo-crystals of the target protein.

-

Soak Solution: Prepare a solution containing the mother liquor + 20-50 mM of 7-Fluoro-1H-indazole-4-boronic acid.

-

Tip: High concentration is required to drive the covalent equilibrium.

-

-

Duration: Soak for 2 hours to overnight.

-

Cryo-protection: Transfer to cryo-solution containing the ligand (do not wash out the ligand) and flash cool.

Refinement Note: When solving the structure, define the ligand restraint to allow a covalent bond distance (approx 1.5-1.6 Å for B-O or B-N) and tetrahedral geometry at the boron center.

Mechanism of Action & Chemical Elaboration[2][3]

Understanding the binding mode is crucial for the "Fragment Growing" phase.

Binding Mechanism Diagram

Figure 2: The fragment engages the target via a dual mechanism: covalent anchoring via boron and molecular recognition via the indazole scaffold.

Downstream Chemistry: Suzuki-Miyaura Coupling

Once a hit is validated, the boronic acid serves as the handle for elaboration.

-

Challenge: The indazole NH is acidic and can poison Palladium catalysts.

-

Solution: Protect the indazole (e.g., THP or SEM group) or use optimized conditions (e.g., Pd(dppf)Cl2, K3PO4 in Dioxane/Water) that tolerate free NH groups.

-

Strategy: Perform "SAR by Catalog" by purchasing analogs where the boronic acid is replaced by aryl/heteroaryl groups to check if the covalent bond is essential or if it can be replaced by hydrophobic interactions.

Troubleshooting Guide

| Issue | Probable Cause | Remediation |

| No Binding in SPR | Boronic acid oxidation or pH mismatch. | Check QC. Ensure buffer pH > 7.0 (boronate formation is favored at higher pH). |

| High Background in NMR | Aggregation or paramagnetic impurities. | Spin down samples. Add 0.01% Triton X-100. |

| Crystal Cracking | High DMSO concentration or ligand induces large conformational change. | Reduce soak concentration or perform co-crystallization instead of soaking. |

| Inconsistent IC50 | Time-dependent inhibition. | Reversible covalent inhibitors require pre-incubation (30-60 mins) to reach equilibrium. |

References

-

Boronic Acids in FBDD:Non-catalytic cysteine and lysine targeting with reversible covalent fragments.

- Source: N

-

URL: [Link]

-

Indazole Scaffold Utility:Indazole-based kinase inhibitors: A privileged scaffold.

- Source: Journal of Medicinal Chemistry

-

URL: [Link]

-

QC of Boronic Acids:Characteriz

- Source: Journal of Organic Chemistry (General Reference for technique)

-

URL: [Link]

-

Reversible Covalent Screening:Fragment-based discovery of reversible covalent inhibitors.

Sources

Application Note: 7-Fluoro-1H-indazole-4-boronic Acid as a Strategic Building Block in Medicinal Chemistry

Executive Summary

7-Fluoro-1H-indazole-4-boronic acid (and its corresponding pinacol ester) has emerged as a privileged intermediate in advanced organic synthesis and drug discovery. The indazole core acts as a highly effective bioisostere for indole and benzimidazole, providing critical hydrogen-bond donor/acceptor networks. By strategically positioning a fluorine atom at the 7-position and a boronic acid at the 4-position, this building block offers a highly versatile handle for synthesizing complex biaryl systems via transition-metal-catalyzed cross-coupling[1]. This application note details the mechanistic rationale, field-proven protocols, and downstream pharmacological applications of this critical reagent.

Mechanistic Rationale & Structural Advantages

To understand the utility of 7-fluoro-1H-indazole-4-boronic acid, we must analyze the causality behind its structural features:

-

The 7-Fluoro Substituent (Electronic & Metabolic Causality): The incorporation of fluorine at the 7-position is not merely cosmetic. Electronically, its strong inductive effect (-I) lowers the pKa of the N1 proton, which facilitates regioselective N-protection. Pharmacologically, the C-F bond blocks cytochrome P450-mediated metabolic oxidation at the 7-position, significantly improving the in vivo half-life of the resulting active pharmaceutical ingredient (API). Furthermore, the fluorine atom can engage in orthogonal multipolar interactions with protein backbone amides[2][3].

-

The 4-Boronic Acid Handle (Synthetic Causality): Positioned at the C4 atom, the boronic acid is perfectly primed for Suzuki-Miyaura coupling. The electron-withdrawing nature of the 7-fluoro group slightly stabilizes the boronic acid against protodeboronation (a common failure mode for electron-rich arylboronic acids), ensuring higher fidelity and yield during high-temperature cross-coupling reactions[1].

Quantitative Data: Physicochemical Profile

Table 1: Structural and Physicochemical Properties

| Property | Value | Causality / Significance in Synthesis |

| CAS Number | 2121513-84-4 (Acid) 1186334-64-4 (Pinacol Ester) | Unique identifiers for procurement[4][5]. The pinacol ester is often preferred for long-term storage due to resistance to trimerization (boroxine formation). |

| Molecular Formula | C₇H₆BFN₂O₂ | Low molecular weight (179.94 g/mol ) allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Reactivity Motif | C4-Boronic Acid | Acts as the nucleophilic partner in Palladium-catalyzed C-C bond formation. |

| Stability | Sensitive to prolonged UV/Heat | Requires storage at 2-8°C under an inert atmosphere (Argon/N₂) to prevent oxidative degradation. |

Key Applications in Drug Discovery

This building block is extensively utilized in the synthesis of targeted therapeutics across multiple disease areas:

-

Kinase Inhibitors (Oncology & Pain): Used as a core scaffold in the development of Tropomyosin-related kinase (Trk) inhibitors[3] and PKMYT1 kinase inhibitors[6]. The indazole N-H acts as a critical hinge-binding motif in the kinase ATP pocket.

-

CNS Therapeutics (Psychiatry): Employed in the synthesis of substituted heterocycle-fused gamma-carbolines. These act as highly selective 5-HT2 receptor agonists/antagonists for treating schizophrenia, depression, and anxiety[2].

-

Antiviral Agents (Infectious Disease): Utilized to construct inhibitors targeting the cap-binding domain of influenza A and B virus polymerases, preventing viral RNA transcription[7].

Mechanism of action for 7-fluoro-indazole derived Trk kinase inhibitors.

Self-Validating Experimental Protocols

The following workflows are designed with strict causality and In-Process Controls (IPCs) to ensure reproducibility.

Protocol A: Regioselective N1-Protection (THP)

Causality: The free N-H of the indazole can coordinate with palladium, poisoning the catalyst during Suzuki coupling, or undergo unwanted N-arylation. While Boc (tert-butyloxycarbonyl) is common, it is labile under the aqueous basic conditions of the Suzuki reaction. Tetrahydropyranyl (THP) is chosen because it is an acetal, completely stable to strong base, yet easily cleaved under mild acidic conditions[7].

Step-by-Step Methodology:

-

Initialization: Suspend 7-fluoro-1H-indazole-4-boronic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an Argon atmosphere.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq)[7].

-

Reaction: Stir the mixture at 40°C for 2 hours.

-

IPC (Self-Validation): Analyze via TLC (Hexane:EtOAc 3:1). The starting material spot (UV active, highly polar) should completely disappear, replaced by a less polar product spot.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract with EtOAc (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is selected as the catalyst over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base[1][6].

Table 2: Suzuki Coupling Optimization Matrix

| Catalyst System | Base / Solvent | Temp | Yield | Causality / Observation |

| Pd(PPh₃)₄ | Na₂CO₃ / Toluene:H₂O | 80°C | 45-55% | Monodentate ligands are prone to oxidation; slower reductive elimination leads to protodeboronation side-reactions. |

| Pd(dppf)Cl₂ | K₂CO₃ / 1,4-Dioxane:H₂O | 90°C | 85-95% | Bidentate ligand enforces cis-geometry; highly efficient for sterically hindered or deactivated aryl halides. |

Step-by-Step Methodology:

-

Preparation: In a sealed tube, combine the THP-protected 7-fluoro-1H-indazole-4-boronic acid (1.1 eq), the target Aryl Halide (1.0 eq), and K₂CO₃ (3.0 eq).

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the tube and heat to 90°C for 12 hours[6].

-